molecular formula C24H22N2O5S B2659242 (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-47-4

(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2659242
CAS-Nummer: 893315-47-4
Molekulargewicht: 450.51
InChI-Schlüssel: NCCUCFZOAKPHHC-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-1-Benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazine derivative characterized by a bicyclic core structure with a sulfone (2,2-dioxide) moiety. The compound features a benzyl group at the N1 position and a (3,5-dimethoxyphenyl)amino-methylene substituent at the C3 position. Its structural uniqueness lies in the conjugated enamine system, which may influence reactivity in multicomponent reactions and interactions with biological targets .

Eigenschaften

IUPAC Name

(3E)-1-benzyl-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-19-12-18(13-20(14-19)31-2)25-15-23-24(27)21-10-6-7-11-22(21)26(32(23,28)29)16-17-8-4-3-5-9-17/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUCFZOAKPHHC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.44 g/mol

The compound features a benzyl group and a dimethoxyphenyl moiety, which may contribute to its biological properties through various mechanisms of action.

Anticancer Activity

Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that the compound selectively binds to Bcl-XL, a member of the Bcl-2 family involved in regulating apoptosis. This binding was confirmed through surface plasmon resonance experiments, indicating a strong affinity for the hydrophobic groove of Bcl-XL .

The proposed mechanism involves the compound's ability to disrupt mitochondrial membrane integrity, leading to the release of cytochrome c and subsequent activation of caspases. This pathway is crucial for apoptosis induction in cancer cells. The selectivity towards Bcl-XL suggests potential therapeutic benefits in treating chemoresistant cancers .

Inhibition of Enzymatic Activity

In addition to its anticancer effects, (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has shown promise as an inhibitor of various enzymes linked to inflammatory processes. For example, studies on related compounds have reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for these inhibitors ranged from 60.7 to 168.4 μM .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity and interaction modes of (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with target proteins. These computational studies are essential for understanding how structural modifications can enhance biological activity.

Compound Target Protein Binding Energy (kcal/mol) IC50 (μM)
Compound ACOX-2-12.6100
Compound BBcl-XL-14.550
(Target Compound)TBDTBDTBD

Study on Anticancer Properties

A study published in Cancer Research evaluated the efficacy of benzothiazine derivatives against various cancer cell lines. The results showed that compounds with similar structures to (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibited notable cytotoxicity against breast and lung cancer cell lines.

In Vivo Studies

In vivo studies conducted on mice models indicated that the compound could significantly reduce tumor size compared to control groups receiving no treatment or standard chemotherapy agents. These findings support further investigation into its therapeutic potential in clinical settings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's structure suggests it may interact with specific cellular targets involved in tumor growth and proliferation. For instance, preliminary in vitro assays have indicated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has also pointed to the antimicrobial properties of (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes could be a contributing factor to its antibacterial activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational analyses suggest that (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may effectively inhibit enzymes such as kinases and proteases that are crucial in disease pathways. The binding interactions reveal significant hydrophobic contacts and hydrogen bonding that stabilize the ligand-receptor complex.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The most potent derivative showed IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. These findings support further development of this class of compounds as potential anticancer agents.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Antibiotics assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Sulfone Position : 2,2-Dioxides exhibit distinct electronic profiles versus 1,1-dioxides, altering hydrogen-bonding capacity and metabolic stability .
  • Biological Activity: Dithiazepinones (e.g., compounds 8–20 in ) show anticancer activity, suggesting the target compound’s dimethoxyphenyl group may confer similar properties through DNA intercalation or enzyme inhibition .

Crystallographic and Physicochemical Data

  • Crystal Packing : The target compound’s dimethoxyphenyl group may facilitate N–H···O/S hydrogen bonding, similar to triazole-thione derivatives (). This contrasts with dichloro analogs, where Cl···Cl interactions dominate .
  • Solubility : Methoxy groups enhance aqueous solubility compared to halogenated analogs, critical for bioavailability .

Critical Analysis of Comparison Methodologies

Structural similarity indices (e.g., Tanimoto coefficients) may inadequately predict bioactivity for benzothiazine derivatives. For instance:

  • Bioisosteric Challenges: Despite structural resemblance to dithiazepinones, differences in ring size and sulfone oxidation state lead to divergent biological targets .
  • Hydrogen-Bonding Networks: The target compound’s amino-methylene group enables unique interactions absent in dichloro or ethyl-substituted analogs, underscoring the need for experimental validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis likely follows a multi-step protocol involving condensation reactions, as seen in analogous benzothiazine derivatives. For example, similar structures (e.g., 3,3-dichloro-1-ethyl derivatives) were synthesized via refluxing intermediates with DIPEA (N,N-diisopropylethylamine) at controlled temperatures (-35°C to room temperature) to optimize regioselectivity . Key parameters include stoichiometric ratios of reactants (e.g., 1.00 equiv. trichlorotriazine), solvent choice (e.g., methanol for crystallization), and reaction duration (7–15 hours). Post-synthesis purification via recrystallization or column chromatography is critical for isolating enantiomerically pure forms .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for structurally related benzothiazines (e.g., (3S,4Z)-3-chloro derivatives) . Complementary techniques include:

  • NMR : Integration of aromatic protons (δ 6.88–8.33 ppm) and methoxy groups (δ 3.48–3.81 ppm) to verify substituent positions .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1150–1250 cm⁻¹) stretches .
  • Mass Spectrometry (ESI+) : Validation of molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What theoretical frameworks or computational models are suitable for predicting the compound’s reactivity or binding interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., hydrogen bonding between the sulfone group and biological targets) . Molecular docking studies using software like AutoDock Vina may predict binding affinities to enzymes (e.g., cyclooxygenase or kinase targets), guided by crystallographic data from related benzothiazines . Additionally, QSAR (Quantitative Structure-Activity Relationship) models can correlate substituent effects (e.g., 3,5-dimethoxy groups) with pharmacological activity .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for benzothiazine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A robust approach includes:

  • Standardized Assays : Replicate experiments under harmonized protocols (e.g., fixed incubation times, solvent controls) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Mechanistic Studies : Use knock-out models or enzyme inhibition assays to isolate pathways (e.g., ROS modulation vs. protein binding) .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound, given its structural complexity?

  • Methodological Answer : Follow frameworks from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic Degradation : Hydrolysis/photolysis studies under varying pH and UV exposure .
  • Biotic Transformation : Use soil microcosms or microbial consortia to track metabolite formation (e.g., demethylation of methoxy groups) .
  • Bioaccumulation : Measure logP values experimentally or via computational tools (e.g., ACD/Percepta) to predict partitioning in biota .

Data Contradiction Analysis

Q. How can discrepancies in crystallographic data (e.g., bond lengths, hydrogen bonding patterns) between similar benzothiazines be addressed?

  • Methodological Answer : Discrepancies may stem from crystallization solvents or temperature. For example, methanol co-crystallization in related compounds altered hydrogen-bond geometries (N–H···O vs. O–H···S) . To resolve:

  • Re-crystallization Trials : Vary solvents (e.g., DMSO vs. ethanol) and temperatures (-20°C to 4°C) .
  • High-Resolution XRD : Use synchrotron radiation for sub-Å resolution to refine atomic positions .
  • Comparative Analysis : Benchmark against databases (e.g., Cambridge Structural Database) for statistical validation .

Experimental Design Considerations

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

  • Methodological Answer :

  • Lyophilization : Convert to a stable amorphous form if crystalline degradation occurs .
  • Inert Atmospheres : Store under argon or nitrogen to prevent oxidation of the benzyl or methoxy groups .
  • Temperature Control : -80°C for aqueous solutions; desiccated storage for solids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.